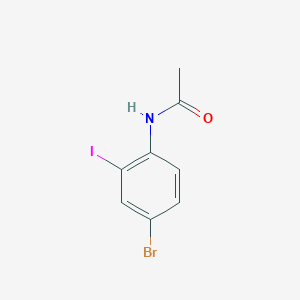

N-(4-bromo-2-iodophenyl)acetamide

Description

Contextualization within Halogenated Aromatic Amides

Halogenated aromatic amides constitute a pivotal class of compounds in medicinal chemistry and materials science. The introduction of halogen atoms onto an aromatic amide scaffold can profoundly influence the molecule's physicochemical properties. nih.gov Halogens can modulate lipophilicity, which affects a compound's ability to cross biological membranes, and can also influence metabolic stability, thereby enhancing the pharmacokinetic profile of a drug candidate. Furthermore, the presence of halogens, particularly bromine and iodine, can introduce specific intermolecular interactions, such as halogen bonding, which can be crucial for molecular recognition and binding to biological targets. nih.gov

N-(4-bromo-2-iodophenyl)acetamide is a prime example of a dihalogenated aromatic amide, where the interplay between the bromo and iodo substituents, along with the acetamide (B32628) group, creates a unique electronic and steric environment. This specific substitution pattern makes it a subject of interest for researchers exploring the effects of polyhalogenation on molecular properties and biological activity.

Significance as a Chemical Scaffold and Synthetic Intermediate

The true value of this compound in contemporary research lies in its role as a versatile chemical scaffold and a key synthetic intermediate. The differential reactivity of the C-Br and C-I bonds, a common feature in such dihalogenated compounds, allows for selective functionalization through various cross-coupling reactions. This regioselectivity is a powerful tool for the construction of complex molecular architectures.

For instance, this compound can serve as a starting material for the synthesis of a variety of heterocyclic compounds. The amide functionality and the halogen atoms provide multiple reaction sites for cyclization and further derivatization. Research has shown that related bromo-iodo anilines are valuable precursors in the synthesis of benzimidazoles and other fused heterocyclic systems, which are prevalent motifs in many biologically active molecules.

A notable application of a closely related compound, 2-bromo-N-[2-(2-chlorobenzoyl)-4-iodophenyl]acetamide, is in the synthesis of 5-(2-chlorophenyl)-1,3-dihydro-7-iodo-2H-1,4-benzodiazepin-2-one. prepchem.com This multi-step synthesis highlights the utility of the bromo-iodo phenylacetamide core in constructing complex, pharmacologically relevant benzodiazepine (B76468) structures. prepchem.com The initial acylation of the corresponding aniline (B41778) followed by intramolecular cyclization showcases the strategic importance of this scaffold.

Overview of Research Trajectories in Acetamide Derivatives

The acetamide functional group is a ubiquitous feature in a vast array of organic molecules, including many pharmaceuticals and biologically active compounds. Research into acetamide derivatives is a vibrant and ever-expanding field, driven by the quest for new therapeutic agents and functional materials.

Current research trajectories for acetamide derivatives are diverse and include:

Drug Discovery: Acetamide derivatives are continuously being explored for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents. The acetamide moiety can act as a key hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Agrochemicals: Many herbicides and pesticides contain the acetamide scaffold, and research is ongoing to develop new, more effective, and environmentally benign agrochemicals.

Materials Science: Acetamide-containing polymers and materials are being investigated for a variety of applications, including as biocompatible materials and in the development of novel electronic materials.

The study of this compound and its derivatives fits squarely within these research trends. Its potential as a precursor to novel, highly functionalized molecules makes it a valuable asset in the development of new drugs and materials. The unique combination of the acetamide group with two different halogen atoms provides a rich platform for chemical exploration and innovation.

Physicochemical Properties

Below is a table summarizing the key physicochemical properties of this compound and some of its related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₇BrINO | 339.96 | 562080-91-5 |

| N-(4-bromophenyl)acetamide | C₈H₈BrNO | 214.06 | 103-88-8 |

| N-(2-iodophenyl)acetamide | C₈H₈INO | 261.06 | 19591-17-4 |

| N-(4-bromo-2-chlorophenyl)acetamide | C₈H₇BrClNO | 248.51 | 3460-23-9 |

| 2-bromo-N-[2-(2-chlorobenzoyl)-4-iodophenyl]acetamide | C₁₅H₁₀BrClINO₂ | 478.51 | 33125-69-6 |

Data sourced from PubChem and other chemical supplier databases. nih.govprepchem.comnist.govsolubilityofthings.comspectrabase.com

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-2-iodophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrINO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKIHKFIJOFIHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of N 4 Bromo 2 Iodophenyl Acetamide

Primary Synthetic Pathways for N-(4-bromo-2-iodophenyl)acetamide

The synthesis of this compound is most commonly achieved through the acylation of a corresponding aniline (B41778) derivative.

Direct N-Acylation Protocols from Haloanilines

The principal and most direct method for synthesizing this compound involves the N-acylation of 4-bromo-2-iodoaniline (B187669). sigmaaldrich.com This transformation is typically accomplished using standard acylating agents such as acetic anhydride (B1165640) or acetyl chloride. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of the amide bond.

In a related procedure, 4-bromoaniline (B143363) can be used as a starting material. chemicalbook.com This process first involves the iodination of 4-bromoaniline to produce 4-bromo-2-iodoaniline. chemicalbook.com This intermediate is then acylated to yield the final product. One specific method for the iodination of 4-bromoaniline involves using N,N'-dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) (DBDABCODCI) under solvent-free conditions. chemicalbook.com Another approach to synthesizing 4-bromo-2-iodoaniline from 2-iodoaniline (B362364) involves treatment with ammonium (B1175870) molybdate, sodium perborate, and potassium bromide in acetic acid. chemicalbook.com

Optimization of Reaction Conditions for Yield and Purity

The efficiency and purity of the N-acylation reaction can be influenced by several factors. The choice of solvent, temperature, and the presence of a base can all play a significant role. For instance, refluxing 4-bromoaniline in acetic acid for several hours is a common method for producing the corresponding acetamide (B32628). researchgate.net The reaction mixture is then typically poured into ice-cold water to precipitate the product, which can be further purified by filtration and washing. researchgate.net

Post-Synthetic Functionalization Strategies

The presence of three distinct functional groups—an amide, a bromine atom, and an iodine atom—on the aromatic ring of this compound allows for a variety of subsequent chemical transformations.

Electrophilic Aromatic Substitution Reactions: Regioselective Nitration

The acetamido group is an ortho-, para-directing group in electrophilic aromatic substitution, while the halogen atoms are deactivating but also ortho-, para-directing. The nitration of N-(4-bromophenyl)acetamide, a related compound, yields N-(4-bromo-2-nitrophenyl)acetamide. nih.gov This suggests that in this compound, the incoming nitro group would likely be directed to the positions ortho to the activating acetamido group. Given the steric hindrance from the adjacent iodine atom, the nitration would be expected to occur at the position ortho to the acetamido group and meta to the bromine atom.

Halogen-Specific Transformations: Selective Iodination and Bromination (as inferred from related compounds)

Amide N-Alkylation and Acylation Reactions

The nitrogen of the amide group in this compound can undergo alkylation or acylation. These reactions typically require a base to deprotonate the amide nitrogen, making it more nucleophilic. For instance, the N-alkylation of a benzothiazine derivative with 2-bromo-N-(2-bromophenyl) acetamide is achieved using potassium carbonate as a base in dimethylformamide. nih.gov Similarly, N-acylation of 4-alkylidene-β-lactams has been studied under various basic conditions, with catalysts like 4-dimethylaminopyridine (B28879) (DMAP) being employed, although with varying success. researchgate.net These examples suggest that N-alkylation and acylation of this compound are plausible transformations, allowing for further diversification of its structure.

Transition Metal-Catalyzed Reactions

Transition metal catalysis provides a powerful toolkit for the functionalization of aryl halides. For this compound, the presence of two distinct halogen atoms—iodine and bromine—offers opportunities for selective transformations.

Palladium-Catalyzed Cross-Coupling Methodologies, including Suzuki-Miyaura

Palladium-catalyzed cross-coupling reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a prominent example. researchgate.netikm.org.mynih.gov In the context of this compound, the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for regioselective cross-coupling.

The general scheme for a Suzuki-Miyaura reaction involves a palladium(0) catalyst, a base, and a suitable solvent. ikm.org.my The reaction of this compound with an arylboronic acid would preferentially occur at the 2-iodo position.

A typical reaction might involve:

Substrate: this compound

Coupling Partner: Arylboronic acid (e.g., phenylboronic acid)

Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand nih.govmdpi.com

Base: K₂CO₃, K₃PO₄, or NaHCO₃ ikm.org.mymdpi.com

Solvent: 1,4-Dioxane, Toluene, or Dimethylformamide (DMF) mdpi.com

The choice of ligand is crucial for the efficiency of the catalytic system. Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov

Table 1: Representative Suzuki-Miyaura Reaction Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | ikm.org.my |

| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane | 80-100 | Good to Excellent | mdpi.com |

This table is illustrative and specific yields would depend on the exact arylboronic acid used.

Other palladium-catalyzed cross-coupling reactions like the Heck, Sonogashira, and Negishi reactions can also be selectively performed on this compound, primarily at the more reactive iodo-position. nih.gov

C-H Bond Activation Approaches for Aryl Halide Functionalization

Direct C-H bond activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov In the context of functionalizing this compound, C-H activation could potentially be used to introduce new substituents onto the aromatic ring directly.

Palladium catalysts are often employed for such transformations. rsc.org The reaction typically involves the coupling of an aryl halide with a C-H bond of another molecule, often guided by a directing group. For this compound, the acetamido group could potentially act as a directing group, facilitating C-H activation at the ortho position (C-3). However, the presence of the bulky iodine atom at the 2-position might sterically hinder this approach.

Alternatively, C-H activation can be used to arylate other substrates using this compound as the aryl halide source. For example, coupling with arenes or heteroarenes could be achieved. nih.gov

Mechanistic Elucidation of Catalytic Cycles

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, involves a catalytic cycle consisting of three main steps: youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (preferentially the C-I bond of this compound) to form a Pd(II) intermediate. nih.gov

Transmetalation: The organoboron compound reacts with the Pd(II) intermediate, with the help of a base, to transfer the organic group from boron to palladium, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

The specific ligands coordinated to the palladium center play a significant role in each of these steps, influencing the reaction rate and selectivity. nih.gov For C-H activation reactions, the mechanism can be more complex and may involve different pathways, such as a concerted metalation-deprotonation (CMD) mechanism. nih.gov

Novel Synthetic Route Development

The development of more sustainable and efficient synthetic methods is a key focus in modern chemistry.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound and its derivatives involves several considerations:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. C-H activation is a prime example of a more atom-economical approach compared to traditional cross-coupling. nih.gov

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. Some palladium-catalyzed reactions can be performed in aqueous media. arkat-usa.org

Catalysis: Using catalytic reagents in place of stoichiometric ones to reduce waste. Transition metal catalysis is inherently aligned with this principle.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The development of highly active catalysts can enable reactions under milder conditions. nih.gov

For the synthesis of the parent compound, traditional methods often involve the acylation of 4-bromo-2-iodoaniline. Greener approaches could focus on using less hazardous acylating agents or catalytic methods for the amidation step.

Flow Chemistry and Continuous Manufacturing Approaches

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of this compound and its derivatives. These benefits include:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly reactive or hazardous reagents and exothermic reactions.

Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities.

Scalability: Scaling up production is simpler and more straightforward than in batch processes.

Palladium-catalyzed reactions, including cross-coupling and C-H activation, are well-suited for adaptation to flow chemistry systems. The use of immobilized catalysts in packed-bed reactors can facilitate catalyst separation and reuse, further enhancing the sustainability of the process.

Advanced Spectroscopic and Structural Characterization Techniques for N 4 Bromo 2 Iodophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-(4-bromo-2-iodophenyl)acetamide, ¹H and ¹³C NMR would provide crucial information about the hydrogen and carbon framework.

High-Resolution Proton NMR (¹H NMR) Spectral Analysis

A high-resolution ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the acetyl group protons. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine and iodine atoms and the acetamido group. The splitting patterns (multiplicities) of the aromatic protons, governed by spin-spin coupling, would be key to confirming their relative positions on the phenyl ring.

Expected ¹H NMR Data (Hypothetical):

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| NH (Amide) | Broad singlet | - | - |

| Aromatic CH | 7.0 - 8.5 | Doublet, Doublet of doublets | 2-9 |

| CH₃ (Acetyl) | ~2.2 | Singlet | - |

Note: This table is a hypothetical representation. Actual values would need to be determined experimentally.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the aromatic carbons would be significantly affected by the attached halogens and the acetamido substituent. The carbonyl carbon of the acetyl group would appear at a characteristic downfield position.

Expected ¹³C NMR Data (Hypothetical):

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Carbonyl) | ~168-170 |

| Aromatic C-I | ~90-100 |

| Aromatic C-Br | ~115-125 |

| Aromatic C-N | ~135-145 |

| Aromatic C-H | ~120-140 |

| CH₃ (Acetyl) | ~24 |

Note: This table is a hypothetical representation. Actual values would need to be determined experimentally.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the placement of the substituents on the aromatic ring by observing correlations from the aromatic protons to the quaternary carbons (C-I, C-Br, C-N).

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. While a spectrum for the exact compound is not available, data for similar compounds like N-(4-bromo-2-nitrophenyl)acetamide and N-(4-bromo-2-chlorophenyl)acetamide can provide an indication of the expected regions for key vibrational modes. spectrabase.comnih.gov

Expected IR Absorption Bands (Hypothetical):

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3250 - 3350 |

| C=O (Amide I) | Stretching | 1660 - 1690 |

| N-H (Amide II) | Bending | 1510 - 1550 |

| C-N (Amide) | Stretching | 1250 - 1350 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-Br | Stretching | 500 - 600 |

| C-I | Stretching | 480 - 550 |

Note: This table is a hypothetical representation. Actual values would need to be determined experimentally.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar functional groups, Raman is often better for analyzing non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would be particularly useful for identifying the C-Br and C-I stretching vibrations, as well as the vibrations of the aromatic ring. A Raman spectrum is available for the related compound N-(4-bromo-2-nitrophenyl)acetamide. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula.

Accurate Mass Determination and Elemental Composition Validation

HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). This precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound (C₈H₇BrINO), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N, ¹⁶O). The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragment ions, appearing as a pair of peaks separated by two mass units.

Table 1: Illustrative HRMS Data for a Halogenated Acetanilide (B955) Analog

| Parameter | Value |

|---|---|

| Compound Name | 4'-Bromoacetanilide |

| Formula | C₈H₈BrNO |

| Precursor Ion | [M+H]⁺ |

| Theoretical m/z | 213.9862 |

This table is illustrative and based on data for an analogous compound.

Fragmentation Pattern Analysis for Structural Insights

In addition to providing accurate mass, mass spectrometry can be used to elucidate the structure of a molecule by analyzing its fragmentation pattern. When the molecular ion is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions.

For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group, or the bond between the carbonyl carbon and the nitrogen atom.

Cleavage of the amide bond: This would lead to the formation of ions corresponding to the acetyl group and the bromo-iodophenylamine moiety.

Loss of halogen atoms: Sequential or concerted loss of bromine and iodine radicals or atoms can occur.

The fragmentation of bromo-containing compounds often shows a characteristic pattern where fragments containing bromine will appear as pairs of peaks of nearly equal intensity, separated by two m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. docbrown.info Analysis of the masses of these fragments helps to piece together the structure of the original molecule. For instance, the loss of an acetyl group (CH₃CO•) from the molecular ion would result in a fragment ion corresponding to the 4-bromo-2-iodoaniline (B187669) radical cation.

X-ray Crystallography Studies

Single Crystal X-ray Diffraction Data Collection and Refinement

The process begins with the growth of a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded by a detector.

This diffraction data is then processed to determine the unit cell dimensions and the space group of the crystal. The crystal structure is solved using computational methods and then refined to achieve the best possible fit between the observed diffraction pattern and one calculated from the atomic model. Key parameters from a crystallographic study are summarized in a table. While specific data for this compound is not available, the following table for a related compound, 2-Bromo-N-(4-bromophenyl)acetamide, illustrates the type of information obtained.

Table 2: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Value (for 2-Bromo-N-(4-bromophenyl)acetamide) |

|---|---|

| Empirical formula | C₈H₇Br₂NO |

| Formula weight | 292.97 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 4.4987 (3) |

| b (Å) | 23.152 (1) |

| c (Å) | 9.1098 (5) |

| β (°) | 99.713 (6) |

| Volume (ų) | 935.22 (9) |

| Z | 4 |

| Data collection instrument | Oxford Diffraction Xcalibur |

| Radiation | Mo Kα (λ = 0.71073 Å) |

This table presents data for an analogous compound, 2-Bromo-N-(4-bromophenyl)acetamide, for illustrative purposes. scirp.org

Molecular Conformation and Torsion Angle Analysis in the Crystalline State

The refined crystal structure reveals the precise conformation of the molecule in the solid state. Of particular interest in N-phenylacetamides are the torsion angles that define the orientation of the acetamide (B32628) group relative to the phenyl ring.

For instance, the planarity of the amide group and its orientation with respect to the aromatic ring are key conformational features. In many N-aryl amides, the N-H bond is found to be anti to the carbonyl group. scirp.org The dihedral angle between the plane of the phenyl ring and the plane of the amide group is also a critical parameter, influencing the electronic and steric interactions within the molecule. In related structures, this dihedral angle can vary significantly depending on the nature and position of the substituents on the phenyl ring. For example, in 2-(4-Bromo-phenyl)-N-(2-methoxy-phenyl)acetamide, the dihedral angle between the two benzene (B151609) rings is 50.88 (14)°. chemspider.com

Table 3: Illustrative Torsion Angles for a Related Acetanilide Structure

| Torsion Angle | Value (°) |

|---|---|

| C(aryl)-N-C(carbonyl)-O | ~180 (trans) |

This table provides typical expected values for illustrative purposes.

Supramolecular Assembly and Crystal Packing Architecture

X-ray crystallography also elucidates how individual molecules are arranged in the crystal, which is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions.

In this compound, the N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded chains or networks. For example, in the crystal structure of 2-Bromo-N-(4-bromophenyl)acetamide, molecules are linked by N—H···O hydrogen bonds, forming chains along the c-axis. scirp.org

Computational Chemistry and Theoretical Investigations of N 4 Bromo 2 Iodophenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the properties and behavior of molecules. For N-(4-bromo-2-iodophenyl)acetamide, these methods can elucidate its three-dimensional structure, electronic landscape, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. It is a workhorse in computational chemistry due to its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations can predict its most stable conformation by optimizing its geometry. This involves finding the arrangement of atoms that corresponds to the lowest energy state.

In studies of similar N-phenylacetamide derivatives, DFT has been employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, a theoretical study on N-phenylacetamide derivatives used DFT with the B3LYP functional and the 6-31G(d) basis set to analyze these parameters in both the gas phase and in different solvents. xisdxjxsu.asia Such calculations for this compound would reveal how the bulky bromine and iodine substituents on the phenyl ring influence the planarity of the molecule and the orientation of the acetamide (B32628) group.

A study on the related compound, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, confirmed its non-planar structure with a significant dihedral angle between the phenyl rings through DFT calculations. nih.gov This suggests that this compound is also likely to adopt a non-planar conformation.

Prediction of Spectroscopic Parameters (e.g., NMR shielding, vibrational frequencies)

Computational chemistry provides valuable tools for predicting spectroscopic data, which can then be compared with experimental results for structure verification. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra).

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors. uncw.edu By applying this method, the ¹H and ¹³C NMR chemical shifts of this compound can be predicted. These theoretical values can then be compared with experimental data, such as those available for other N-arylacetamides, to confirm the molecular structure. rsc.orgnih.govrsc.org The chemical shifts of aromatic protons in similar compounds are typically observed in the range of 6.5-8 ppm due to the ring current effect. libretexts.org

Furthermore, DFT calculations can be used to compute the vibrational frequencies of this compound. These predicted frequencies correspond to the various stretching, bending, and torsional modes of the molecule and can be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra to provide a detailed understanding of its vibrational properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. In a study of the anti-cancer drug N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, the HOMO-LUMO energy gap was calculated to be 5.406 eV, indicating a stable molecule. nih.gov A similar analysis for this compound would provide insights into its reactivity profile. The distribution of the HOMO and LUMO across the molecule can also predict the most likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Compound (Data for N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide)

| Parameter | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | 5.406 |

| Note: Specific HOMO and LUMO energy values were not provided in the source material. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled and vacant orbitals, which can be interpreted in terms of charge transfer and hyperconjugation. These interactions contribute to the stability of the molecule.

For this compound, NBO analysis would reveal the extent of electron delocalization between the phenyl ring and the acetamide group. In a computational study of N-phenylacetamides, NBO analysis was used to determine the atomic charges, particularly on the carbonyl carbon, which is a key site for nucleophilic attack. acs.org The analysis of donor-acceptor interactions within the molecule can quantify the stabilizing effects of hyperconjugation. For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbital of the carbonyl group (n -> π*) is a significant stabilizing interaction in amides.

Reaction Mechanism Studies

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing information on reaction pathways and the structures of transition states that are often difficult to study experimentally.

Computational Elucidation of Reaction Pathways and Transition States

For this compound, computational methods can be used to study various reactions it might undergo, such as hydrolysis or N-arylation. A computational study on the alkaline hydrolysis of N-phenylacetamides used DFT to model the reaction pathway, identifying the rate-determining step as the formation of a tetrahedral intermediate. acs.org The energy barriers and the geometries of the transition states were calculated, providing a detailed understanding of the reaction mechanism.

Similarly, the formation of halophenylacetamides, a class of disinfection byproducts that includes structures similar to this compound, has been investigated. acs.orgnih.govnih.gov These studies have developed quantitative structure-activity relationship (QSAR) models, which often rely on computed molecular descriptors to predict the compounds' biological activity and formation mechanisms. acs.orgnih.govnih.gov Such an approach could be applied to understand the potential formation pathways and reactivity of this compound in various chemical environments.

Computational studies have also been instrumental in understanding the mechanisms of metal-catalyzed reactions, such as the palladium-catalyzed N-arylation of amides. syr.edu These studies often involve DFT calculations to map out the entire catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination steps.

Solvent Effects on Reaction Kinetics and Thermodynamics

The role of a solvent in a chemical reaction is far from passive; it can significantly influence the reaction rate and the position of the chemical equilibrium. Computational chemistry provides robust methods to predict and rationalize these solvent effects on the kinetics and thermodynamics of reactions involving this compound.

From a thermodynamic standpoint, the choice of solvent can alter the Gibbs free energy of both the reactants and products, thereby shifting the equilibrium of a reaction. Implicit and explicit solvent models are two primary computational strategies to probe these effects. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide a good initial estimate of the solvent's influence on the system's energy.

For a more detailed and accurate picture, explicit solvent models are employed. In this approach, individual solvent molecules are included in the simulation box along with the solute, this compound. This allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining the thermodynamic stability of different species.

Kinetically, solvents can affect reaction rates by stabilizing or destabilizing the transition state relative to the reactants. The activation energy of a reaction, a key determinant of its rate, can be calculated in different solvent environments using computational methods. By mapping the reaction pathway in the gas phase and in various solvents, it is possible to quantify the solvent's catalytic or inhibitory effect. For instance, a polar solvent might preferentially stabilize a polar transition state, thereby accelerating the reaction.

Table 1: Theoretical Investigation of Solvent Effects

| Computational Method | Investigated Property | Potential Insights for this compound |

| Implicit Solvent Models (e.g., PCM) | Thermodynamic stability (Gibbs free energy) | Prediction of how solvent polarity affects the equilibrium of reactions involving the compound. |

| Explicit Solvent Models | Solute-solvent interactions (e.g., hydrogen bonding) | Detailed understanding of how specific solvent molecules interact with the acetamido group and the halogenated phenyl ring. |

| Transition State Theory Calculations | Reaction kinetics (activation energy) | Determination of how different solvents can modulate the rates of reactions, such as hydrolysis or substitution. |

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations offer a window into the conformational landscape and time-dependent behavior of this compound at the atomic level. These techniques are instrumental in understanding the molecule's structure-property relationships.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis of this compound involves identifying its stable conformers and the energy barriers that separate them. This is achieved by systematically rotating the rotatable bonds, primarily the C-N bond of the acetamido group and the bond connecting the phenyl ring to the nitrogen atom.

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. Transition states, which are saddle points on the PES, represent the energy barriers for conformational changes.

While a specific PES for this compound is not readily found in the literature, studies on related acetanilides, such as 2-bromo-N-(4-bromophenyl)acetamide, have shown that the conformation of the N-H bond relative to the carbonyl group is a key structural feature. nih.govresearchgate.netnih.gov In the solid state, this bond is often found to be in an anti conformation to the C=O bond. nih.govresearchgate.netnih.gov For this compound, steric hindrance from the ortho-iodo substituent would likely play a significant role in determining the preferred orientation of the acetamido group relative to the phenyl ring.

Table 2: Crystallographic Data for the Related Compound 2-Bromo-N-(4-bromophenyl)acetamide

| Parameter | Value nih.govresearchgate.net |

| Chemical Formula | C₈H₇Br₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4987 (3) |

| b (Å) | 23.152 (1) |

| c (Å) | 9.1098 (5) |

| β (°) | 99.713 (6) |

| Volume (ų) | 935.22 (9) |

| Z | 4 |

This data is for a related compound and is presented for illustrative purposes.

Molecular Dynamics Simulations for Time-Dependent Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules, revealing how this compound moves, flexes, and interacts with its environment.

An MD simulation of this compound would typically involve placing the molecule in a simulation box, often filled with a solvent like water, and allowing the system to evolve over time. These simulations can provide insights into:

Conformational Flexibility: How the molecule transitions between different stable conformations.

Solvation Structure: The arrangement of solvent molecules around the solute.

Vibrational Motions: The characteristic vibrations of different parts of the molecule.

The data generated from MD simulations can be used to calculate various properties, such as radial distribution functions to understand solvation shells and time correlation functions to study dynamic processes. While specific MD simulation data for this compound is not available, the general methodology would be a powerful tool to complement the static picture provided by conformational analysis.

Molecular Interactions and Supramolecular Chemistry of N 4 Bromo 2 Iodophenyl Acetamide and Its Analogs

Hydrogen Bonding Motifs

Hydrogen bonds are among the most significant directional interactions governing the self-assembly of molecules in the solid state. In acetanilides, the amide functionality provides a classic hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust and predictable supramolecular motifs.

In the crystalline state, acetanilides and their halogenated derivatives consistently exhibit the formation of intermolecular N-H...O hydrogen bonds. These interactions are a dominant feature in their crystal packing, often leading to the formation of one-dimensional chains or tapes. For instance, the crystal structure of the analog, 2-bromo-N-(4-bromophenyl)acetamide, reveals that molecules self-assemble into supramolecular chains along the c-axis via N-H...O hydrogen bonds. nih.govresearchgate.net This is a characteristic feature also observed in other N-aromatic amides. nih.gov

In solution, the extent of N-H...O hydrogen bonding is dependent on the solvent's polarity and its ability to compete for hydrogen bond formation. In non-polar solvents, it is expected that intermolecular N-H...O hydrogen bonding between solute molecules would persist, leading to the formation of dimers or higher-order aggregates. Spectroscopic techniques such as NMR can be employed to study these solution-phase interactions by monitoring the chemical shift of the amide proton.

Beyond the primary N-H...O hydrogen bonds, weaker C-H...O and C-H...π interactions also contribute significantly to the stability of the crystal lattices of acetanilide (B955) derivatives. These interactions, while individually less energetic, collectively play a crucial role in the three-dimensional organization of the molecules.

In the crystal structure of a polymorph of N-(4-bromophenyl)acetamide, weak C-H...π interactions are reported to be present and contribute to the stability of the crystal packing. Furthermore, a study of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide highlights the presence of a combination of N-H...O and C-H...O hydrogen bonds, which together form a chain of rings. nih.gov This suggests that in N-(4-bromo-2-iodophenyl)acetamide, the aromatic and aliphatic C-H bonds can act as weak hydrogen bond donors, with the carbonyl oxygen and the π-system of the aromatic ring serving as acceptors. The presence of multiple halogen substituents can also influence the acidity of the aromatic protons, potentially modulating the strength of these weak interactions.

Halogen Bonding (XB) Interactions

The presence of bromine and iodine atoms on the phenyl ring of this compound introduces the possibility of halogen bonding, a highly directional non-covalent interaction that has gained significant attention in crystal engineering and materials science.

Halogen bonding arises from the anisotropic distribution of electron density on the surface of a covalently bonded halogen atom. This creates a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the halogen atom, opposite to the covalent bond. mdpi.comrsc.orgresearchgate.net This positive σ-hole can interact favorably with a Lewis basic site, such as a lone pair on an oxygen, nitrogen, or another halogen atom.

The strength of the σ-hole, and consequently the halogen bond, increases with the polarizability of the halogen atom and the electron-withdrawing nature of the substituent to which it is attached. Therefore, in this compound, both the bromine and iodine atoms are potential halogen bond donors. Generally, iodine forms stronger halogen bonds than bromine due to its higher polarizability. nih.gov The electron-withdrawing acetylamino group and the other halogen substituent would further enhance the positive potential of the σ-holes on both the bromine and iodine atoms.

In the solid state, these halogen atoms can form a variety of halogen-bonded contacts, such as I...O, Br...O, I...N, Br...N, I...Br, I...I, and Br...Br, with neighboring molecules. For instance, in the crystal structure of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, C-I...π(arene) interactions are observed, which can be considered a form of halogen bonding where the π-cloud acts as the Lewis base. nih.gov

Computational chemistry provides powerful tools to characterize and quantify halogen bonding interactions. High-level quantum mechanical calculations, such as Møller-Plesset perturbation theory (MP2) and density functional theory (DFT), can be employed to determine the interaction energies, geometries, and vibrational frequencies of halogen-bonded complexes. mdpi.comnih.gov

The Atoms in Molecules (QTAIM) theory is another valuable computational tool that can be used to analyze the topology of the electron density and identify the presence of a bond critical point (BCP) between the halogen atom and the Lewis base, providing further evidence for the existence of a halogen bond. The properties at the BCP, such as the electron density and its Laplacian, can offer insights into the nature and strength of the interaction.

For this compound, computational studies could be performed to:

Calculate the molecular electrostatic potential surface to visualize the σ-holes on the bromine and iodine atoms.

Model dimers and larger clusters of the molecule to identify the most stable halogen-bonded motifs.

Determine the interaction energies for different types of halogen bonds (e.g., I...O vs. Br...O) to predict the dominant interactions.

Analyze the directionality of the halogen bonds, which is typically close to 180° along the C-X...A axis (where X is the halogen and A is the acceptor).

Such computational investigations would provide a detailed understanding of the role of halogen bonding in the supramolecular assembly of this compound, even in the absence of experimental crystal structure data.

Aromatic Interactions

The planar phenyl ring in this compound and its analogs gives rise to aromatic interactions, primarily π-π stacking, which can further stabilize the crystal structure. These interactions are a consequence of electrostatic and dispersion forces between the electron-rich π-clouds of adjacent aromatic rings.

In the solid state, aromatic rings can adopt various orientations, including face-to-face, edge-to-face (T-shaped), and offset-stacked arrangements. The specific geometry is a delicate balance between attractive and repulsive forces. The presence of electron-withdrawing halogen substituents on the phenyl ring can influence the nature of these π-π interactions by creating a quadrupole moment on the aromatic ring.

π-Stacking and Arene-Perfluorinated Arene Interactions

π-Stacking:

π-stacking is a critical non-covalent interaction that influences the arrangement of aromatic rings in the solid state. nih.gov In halogenated acetanilides, these interactions can occur between the phenyl rings of adjacent molecules. The presence of electron-withdrawing halogen substituents (bromine and iodine) on the phenyl ring of this compound significantly modulates the electrostatic potential of the aromatic system. This modification of the π-system can lead to offset or slipped-stack arrangements to minimize electrostatic repulsion and maximize attractive dispersion forces. nih.gov

Arene-Perfluorinated Arene Interactions:

A particularly strong variant of π-stacking is the arene-perfluorinated arene interaction. This interaction arises from the favorable electrostatic attraction between the electron-rich π-system of a standard arene and the electron-deficient π-system of a perfluorinated arene. Although this compound itself is not perfluorinated, understanding this interaction is key to its potential use in co-crystal engineering.

By co-crystallizing this compound with a perfluorinated aromatic compound, it is conceivable to form highly directional and stable supramolecular structures. The quadrupole moment of the halogenated phenyl ring of this compound, while not as electron-poor as a perfluorinated ring, would still be significantly different from an unsubstituted benzene (B151609) ring, potentially leading to favorable stacking interactions with suitable perfluorinated partners.

Quantitative Assessment of Non-Covalent Interactions

For instance, a Hirshfeld surface analysis of related halogenated compounds reveals the percentage contribution of different interactions, such as H⋯H, C⋯H, and halogen⋯halogen contacts. nih.gov In the case of N-(5-iodo-4-phenylthiazol-2-yl)acetamide, Hirshfeld analysis showed that H⋯C/C⋯H (26.2%), H⋯H (20.9%), and H⋯I/I⋯H (19.4%) are the most significant interactions. nih.gov A similar analysis for this compound would be expected to show significant contributions from Br⋯I, Br⋯H, and I⋯H contacts, in addition to the dominant N-H⋯O hydrogen bonds.

The interaction energies can be further dissected into electrostatic, dispersion, polarization, and repulsion components, providing a detailed picture of the forces governing the supramolecular architecture. This quantitative data is crucial for a rational approach to crystal engineering.

Engineering of Supramolecular Architectures

The predictable nature of non-covalent interactions in halogenated acetanilides opens up avenues for the deliberate design of novel supramolecular structures with desired properties.

Self-Assembly Processes Driven by Intermolecular Forces

The self-assembly of this compound in the solid state is primarily driven by a hierarchy of intermolecular forces. The strongest and most directional of these is the N-H⋯O hydrogen bond formed by the amide functional group. nih.gov This interaction typically leads to the formation of one-dimensional chains or tapes of molecules. nih.govresearchgate.net

These primary chains then assemble into a three-dimensional structure through weaker, yet significant, interactions such as halogen bonds (C-I⋯O, C-Br⋯O, C-I⋯N, C-Br⋯N), π-stacking, and C-H⋯π interactions. The specific halogen substituents (bromine and iodine) are known to be effective halogen bond donors, further directing the self-assembly process. amanote.com The interplay and competition between these various forces determine the final crystal packing.

Design of Co-crystals and Solid-State Forms

The principles of supramolecular chemistry can be applied to design new solid-state forms of this compound, such as co-crystals. By introducing a second molecule (a co-former) that can form predictable non-covalent interactions with the target molecule, it is possible to create novel crystal structures with tailored properties.

For example, a co-former with strong hydrogen bond acceptor groups could compete with the self-complementary N-H⋯O hydrogen bonds of the acetamide (B32628), leading to the formation of a co-crystal with a different hydrogen bonding pattern. Similarly, the use of perfluorinated aromatic co-formers could exploit the arene-perfluorinated arene interactions to guide the assembly into specific layered structures. The formation of halogen-bonded co-crystals is also a promising strategy, where the iodine and bromine atoms of this compound can interact with halogen bond acceptors on the co-former. nih.gov

The ability to engineer these supramolecular architectures is not only of fundamental scientific interest but also has practical implications in fields such as materials science and pharmaceuticals, where the solid-state properties of a compound are of paramount importance.

Applications of N 4 Bromo 2 Iodophenyl Acetamide in Synthetic Chemistry and Scaffold Design Research

Role as a Key Intermediate in Complex Molecule Synthesis

The dihalogenated nature of N-(4-bromo-2-iodophenyl)acetamide, specifically the presence of both bromine and iodine on the aromatic ring, positions it as a highly valuable intermediate for the construction of complex molecular architectures. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key feature that would allow for selective and sequential functionalization.

Precursor for Heterocyclic Compounds, e.g., Quinoline (B57606) Derivatives

While no direct synthesis of quinoline derivatives from this compound is documented, the synthesis of quinolines from similarly substituted precursors is well-established. For instance, the Pfitzinger reaction, a classical method for quinoline synthesis, involves the condensation of an isatin (B1672199) with a carbonyl compound. libretexts.org Although not directly applicable here, modern synthetic methods offer more plausible routes.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions, are powerful tools for C-C bond formation. The higher reactivity of the C-I bond compared to the C-Br bond would allow for selective coupling at the 2-position. For example, a Sonogashira coupling with a terminal alkyne could introduce an alkynyl substituent ortho to the acetamide (B32628) group. Subsequent intramolecular cyclization, potentially under acidic or metal-catalyzed conditions, could then form the quinoline ring system. The remaining bromine at the 4-position would then be available for further diversification.

A hypothetical reaction sequence is presented below:

| Step | Reaction Type | Reactant | Product | Purpose |

| 1 | Sonogashira Coupling | This compound + Terminal Alkyne | N-(4-bromo-2-alkynylphenyl)acetamide | Introduction of a side chain for cyclization |

| 2 | Intramolecular Cyclization | N-(4-bromo-2-alkynylphenyl)acetamide | 7-Bromo-quinoline derivative | Formation of the quinoline core |

| 3 | Further Functionalization | 7-Bromo-quinoline derivative | Diversified quinoline library | Introduction of various substituents at the 7-position |

Building Block for Polyaromatic Systems

The construction of polyaromatic systems often relies on the iterative coupling of aromatic units. The dihalogenated nature of this compound makes it an ideal candidate for such strategies. A Suzuki or Stille coupling could be performed selectively at the 2-position (iodine) to introduce another aromatic or heteroaromatic ring. The remaining bromine at the 4-position could then be subjected to a second, different coupling reaction to extend the polyaromatic system in a controlled, stepwise manner. This sequential functionalization is a cornerstone of modern synthetic chemistry for creating complex, well-defined polycyclic aromatic hydrocarbons (PAHs). researchgate.netnih.gov

Scaffold Derivatization and Diversification

The this compound core, with its multiple reaction sites, is theoretically an excellent scaffold for generating diverse chemical libraries.

Development of Libraries based on the this compound Core

While no libraries based specifically on this scaffold are reported, the principles of combinatorial chemistry could be readily applied. The differential reactivity of the C-I and C-Br bonds would allow for the creation of a two-dimensional library. A diverse set of building blocks could be introduced at the 2-position via a primary coupling reaction (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination). Each of these products could then be subjected to a second diversification step at the 4-position using a different set of coupling partners. Furthermore, the acetamide group itself offers a handle for modification, for example, through hydrolysis to the aniline (B41778) and subsequent reaction with a variety of electrophiles.

Exploration of Structure-Reactivity Relationships within Derivatized Analogs

The systematic derivatization of the this compound scaffold would be a powerful approach to study structure-reactivity relationships. By introducing a range of substituents with varying electronic and steric properties at the 2- and 4-positions, one could systematically probe their influence on the reactivity of the remaining functional groups. For example, the introduction of an electron-donating group at the 2-position would likely influence the reactivity of the bromine at the 4-position in a subsequent coupling reaction. Such studies are fundamental to understanding and predicting chemical reactivity.

Rational Design of Novel Chemical Entities

In the context of medicinal chemistry, the this compound scaffold could be utilized in rational drug design. The phenylacetamide moiety is a common feature in many biologically active compounds. The bromo and iodo substituents provide vectors for the introduction of various pharmacophores in a defined three-dimensional space.

For example, in silico modeling could be used to dock the this compound scaffold into the active site of a target protein. beilstein-journals.org The bromine and iodine atoms could then be computationally replaced with various functional groups to optimize binding interactions. This structure-based drug design approach allows for the rational development of novel chemical entities with desired biological activities. The ability to selectively functionalize the two halogen positions would be a significant advantage in this process, allowing for the precise tuning of the molecule's properties.

Bioisosteric Replacement Strategies for Halogen Atoms

Bioisosteric replacement is a key strategy in medicinal chemistry used to modulate the properties of a lead compound by substituting one atom or group with another that has similar steric or electronic characteristics. acs.org This approach can lead to improved efficacy, selectivity, and pharmacokinetic profiles. scripps.edu The presence of both bromine and iodine on the phenyl ring of this compound offers distinct opportunities for bioisosteric modifications.

The choice of which halogen to replace and with what functional group depends on the specific goals of the drug design program. For instance, replacing iodine could be a priority due to its potential metabolic liabilities. The carbon-iodine bond is generally weaker and more susceptible to metabolic cleavage than the carbon-bromine bond.

Table 1: Potential Bioisosteric Replacements for Halogen Atoms in this compound

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Iodine (I) | Ethynyl (B1212043) group | An ethynyl group can mimic the size and electronic properties of iodine and can act as a hydrogen bond acceptor, potentially replicating halogen bonding interactions. acs.orgnih.gov |

| Iodine (I) | Cyano group (CN) | A cyano group can serve as an electron-withdrawing substitute, similar to halogens, while potentially increasing hydrophilicity. scripps.edu |

| Bromine (Br) | Trifluoromethyl group (CF3) | The trifluoromethyl group is a common bioisostere for bromine, mimicking its lipophilicity and electron-withdrawing nature while often enhancing metabolic stability. scripps.edu |

| Bromine (Br) or Iodine (I) | Chlorine (Cl) | Replacing a larger halogen with a smaller one like chlorine can fine-tune the steric interactions within a binding pocket without drastically altering the electronic properties. |

For example, the replacement of iodine with an ethynyl group is a synthetically accessible transformation, often achieved via Sonogashira cross-coupling. nih.govnih.gov This modification can be explored to see if a hydrogen bond formed by the ethynyl group can suitably replace a halogen bond interaction, which can be a critical factor in ligand-protein binding. acs.org

Modification of Amide Linkage for Enhanced Properties

The amide bond is a fundamental functional group in many pharmaceutical compounds, contributing to their structural rigidity and ability to form hydrogen bonds. nih.gov However, amide bonds can be susceptible to enzymatic cleavage, which can limit the oral bioavailability and in vivo stability of a drug. nih.gov Therefore, modifying the amide linkage in this compound is a crucial strategy for enhancing its drug-like properties.

Several approaches can be employed to modify the amide bond to improve metabolic stability and other pharmacological parameters.

Table 2: Strategies for Amide Linkage Modification in this compound

| Modification Strategy | Resulting Functional Group | Potential Advantages |

| Thioamide Substitution | Thioamide | Reduces the hydrogen bond acceptor strength, which can enhance membrane permeability and bioavailability. nih.gov |

| N-Methylation | N-Methyl Amide | Eliminates the hydrogen bond donor capacity and can provide steric shielding, increasing resistance to proteolysis and improving cell permeability. nih.gov |

| Replacement with Heterocycles | e.g., Oxazole, Thiazole | These five-membered rings can act as rigid amide bond isosteres, maintaining a similar spatial arrangement of substituents while being more stable to hydrolysis. |

| Carbamate Formation | Carbamate | Can improve metabolic stability compared to amides and has been successfully used in drug design to mitigate hydrolysis. nih.gov |

One notable strategy is the conversion of the amide to a thioamide. This single-atom substitution of oxygen with sulfur can lead to improved membrane permeability and metabolic stability, ultimately enhancing the bioavailability of peptide-like molecules. nih.gov Another common modification is N-methylation, which has been shown to improve the pharmacological properties of macrocyclic peptides. nih.gov In the context of this compound, such modifications could lead to analogs with improved pharmacokinetic profiles, making them more viable as drug candidates.

Exploration of Chemical Space Guided by Scaffold Analysis

Scaffold analysis is a powerful computational and conceptual framework in drug discovery that helps in navigating the vastness of chemical space. researchgate.netscispace.com The core structure of this compound serves as an excellent scaffold for this type of exploration. By systematically modifying the halogen substituents and the amide linkage, a library of analogs can be generated and evaluated.

The exploration of the chemical space around this scaffold can be guided by several principles:

Systematic Functionalization: Automated workflows can be used to computationally explore the local chemical space by adding a variety of functional groups at the positions of the halogens and on the amide nitrogen. rsc.orgnih.gov

Scaffold Hopping: This involves replacing the central phenylacetamide core with other structurally distinct but functionally similar scaffolds. This can lead to the discovery of novel intellectual property and compounds with different side-effect profiles.

Similarity and Diversity Analysis: The designed library of compounds can be analyzed for both similarity to known active compounds and structural diversity to ensure a broad exploration of the chemical space. This increases the probability of identifying new scaffolds with desired biological activities. scispace.com

Interactive visualization tools can be employed to represent the generated chemical space, allowing researchers to intuitively recognize structure-activity relationships (SAR) and identify promising new compound classes. scispace.comresearchgate.net For instance, a scaffold tree can be generated where the leaves represent individual compounds and the nodes represent the core scaffolds, providing a hierarchical view of the chemical relationships within the library. scispace.com This guided exploration of the chemical space, starting from the this compound scaffold, provides a rational and efficient pathway to the discovery of new and improved therapeutic agents.

Advanced Research Directions and Future Perspectives for N 4 Bromo 2 Iodophenyl Acetamide Research

Development of Asymmetric Synthetic Routes

The presence of a chiral center can profoundly influence the biological activity and material properties of a molecule. While N-(4-bromo-2-iodophenyl)acetamide itself is achiral, the development of asymmetric synthetic routes to introduce chirality is a significant and promising research direction. This could involve modifications to the acetamido side chain or the introduction of chiral axes.

Future research will likely focus on the use of chiral catalysts to achieve high enantioselectivity in the synthesis of this compound derivatives. acs.orgjku.atrsc.org Organocatalysis, in particular, has emerged as a powerful tool for asymmetric synthesis, offering a more environmentally friendly alternative to metal-based catalysts. youtube.com For instance, chiral phosphoric acids or bifunctional organocatalysts could be employed to control the stereoselective introduction of functional groups. mdpi.comnih.gov

Furthermore, enzymatic reactions present another green and highly selective approach. rsc.org Lipases or amidases could be engineered to catalyze the stereoselective acylation or deacylation of precursors to chiral derivatives of this compound. The development of such enzymatic processes would not only provide access to enantiomerically pure compounds but also align with the growing demand for sustainable chemical manufacturing. researchgate.net

A key challenge in this area will be the development of synthetic methodologies that can tolerate the presence of both bromine and iodine atoms, which can have different reactivities. The selective functionalization of one halogen over the other in a stereocontrolled manner would represent a significant synthetic achievement.

Exploration of this compound in Materials Science Research

The unique electronic and structural features of this compound, conferred by the presence of two different halogen atoms, make it an intriguing candidate for applications in materials science. Halogenated organic compounds have shown promise as organic semiconductors, and the distinct electronic properties of bromine and iodine could be leveraged to tune the material's performance. researchgate.netksu.edu.saresearchgate.net

Future investigations could explore the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to form specific intermolecular interactions, such as halogen bonding, could be exploited to control the solid-state packing of these molecules, which is crucial for efficient charge transport. nih.gov

The development of polymers and co-crystals incorporating the this compound motif is another promising avenue. Polymerization through cross-coupling reactions involving the C-Br and C-I bonds could lead to novel conjugated materials with tailored optoelectronic properties. Co-crystallization with other organic molecules could result in materials with unique properties, such as enhanced charge mobility or specific photophysical characteristics.

Integration of Machine Learning and AI in Synthetic Design and Prediction

Deepening Understanding of Complex Intermolecular Interactions through Advanced Techniques

A thorough understanding of the intermolecular interactions governing the solid-state architecture of this compound is fundamental to unlocking its potential in materials science. The presence of N-H and C=O groups, along with the bromine and iodine atoms, allows for a rich variety of non-covalent interactions, including hydrogen bonding and halogen bonding.

Advanced experimental and computational techniques can provide unprecedented insights into these interactions. Solid-state NMR (ssNMR) spectroscopy, for instance, can be used to probe the local environment of atoms and provide precise information about hydrogen bonding networks and intermolecular distances. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.